2-Methyl-1-(3-phenylpropyl)piperazine
Overview
Description
“2-Methyl-1-(3-phenylpropyl)piperazine” is a piperazine derivative . Piperazine derivatives are known to affect the central and autonomic nervous systems, blood pressure, and smooth muscle .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C14H22N2 . Its molecular weight is 218.34 .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various chemical reactions . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves aza-Michael addition between diamine and the in situ generated sulfonium salt .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
Piperazine derivatives are known to be involved in various biochemical pathways . For example, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Pharmacokinetics
The piperazine moiety is known to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological activities .
Action Environment
It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It readily absorbs water and carbon dioxide from the air .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-1-(3-phenylpropyl)piperazine are not well-documented in the literature. It is known that piperazine derivatives can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that piperazine derivatives can undergo reactions at the benzylic position . These reactions could potentially influence the binding interactions of this compound with biomolecules, leading to changes in enzyme activity and gene expression.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented in the literature. It is known that piperazine derivatives can undergo reactions at the benzylic position , which could potentially influence their involvement in metabolic pathways.
Properties
IUPAC Name |
2-methyl-1-(3-phenylpropyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXPZMYCKMIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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